
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C12H12BrFN2O It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group attached to the 1st position of the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 4th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tetrahydropyran-2-yl Group Introduction: The tetrahydropyran-2-yl group is attached to the 1st position of the indazole ring through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-5-fluoro-1-tetrahydropyran-2-yl-indazole
- 4-Bromo-1-tetrahydropyran-2-yl-indazole
Uniqueness
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of the tetrahydropyran-2-yl group further enhances its stability and solubility, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H12BrFN2O |
|---|---|
Molekulargewicht |
299.14 g/mol |
IUPAC-Name |
6-bromo-4-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
InChI-Schlüssel |
HXJZYTLSTVBJDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




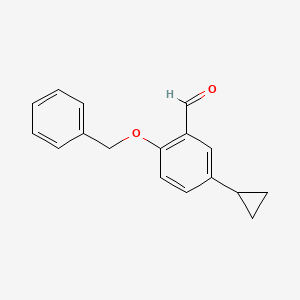
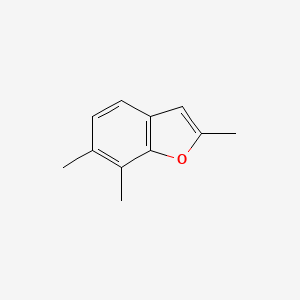
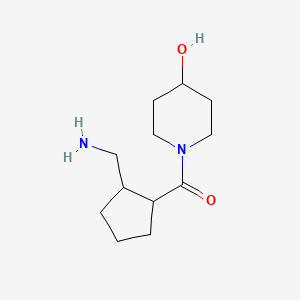
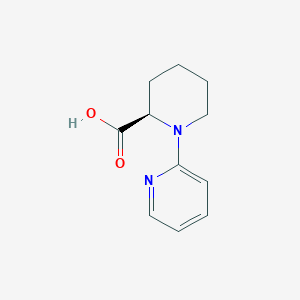
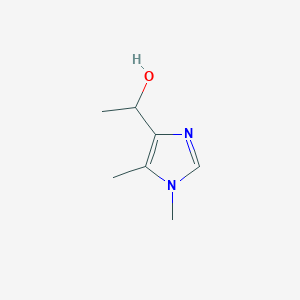
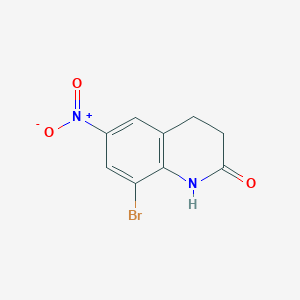
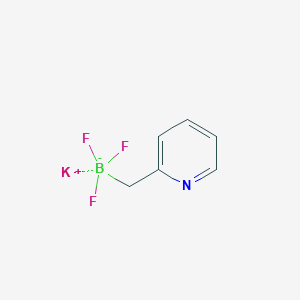

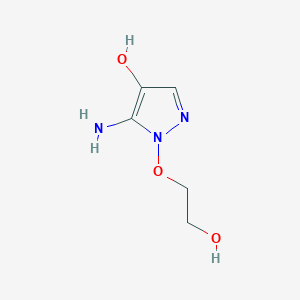
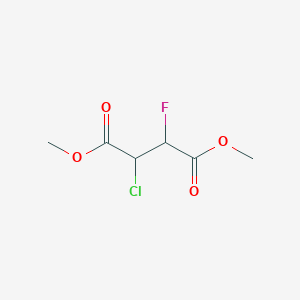
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
